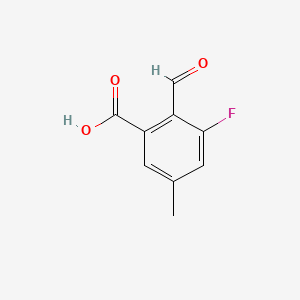![molecular formula C7H4Cl3N3 B14032812 4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
4,6-dichloropyrido[3,2-d]pyrimidine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloropyrido[3,2-d]pyrimidine HCl is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 4th and 6th positions of the pyrido[3,2-d]pyrimidine ring system. It has a molecular formula of C7H3Cl2N3 and a molecular weight of 200.02 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloropyrido[3,2-d]pyrimidine HCl typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product. The reaction conditions often include the use of an inert solvent such as ethylene dichloride and a catalyst like boric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and drying under vacuum .
化学反应分析
Types of Reactions
4,6-Dichloropyrido[3,2-d]pyrimidine HCl undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with amines can yield aminopyridopyrimidine derivatives .
科学研究应用
4,6-Dichloropyrido[3,2-d]pyrimidine HCl has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4,6-dichloropyrido[3,2-d]pyrimidine HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, it can modulate receptor functions by interacting with receptor proteins and altering their signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
相似化合物的比较
4,6-Dichloropyrido[3,2-d]pyrimidine HCl can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
4-Chloropyrido[3,2-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
属性
分子式 |
C7H4Cl3N3 |
|---|---|
分子量 |
236.5 g/mol |
IUPAC 名称 |
4,6-dichloropyrido[3,2-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H3Cl2N3.ClH/c8-5-2-1-4-6(12-5)7(9)11-3-10-4;/h1-3H;1H |
InChI 键 |
QTADPRHGBJBNKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)

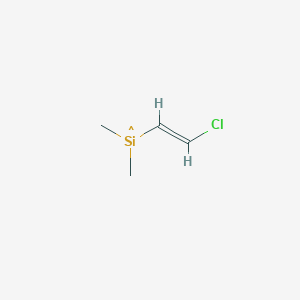
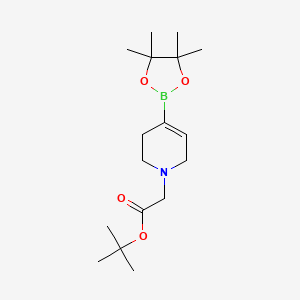
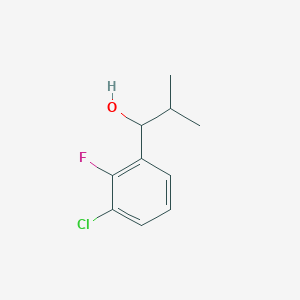
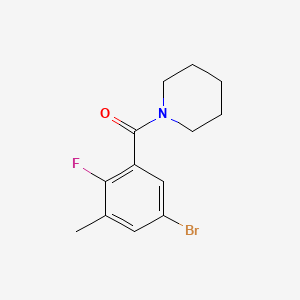
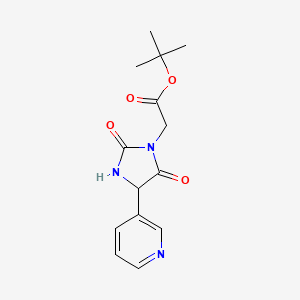
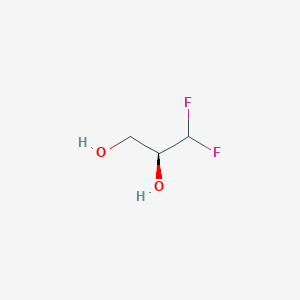
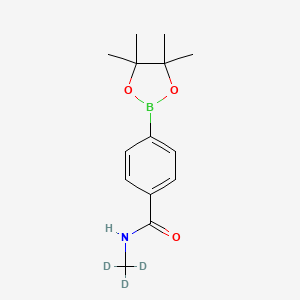
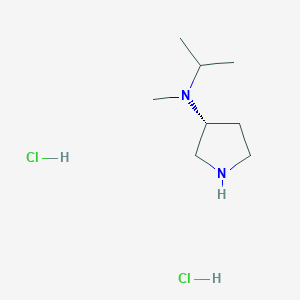
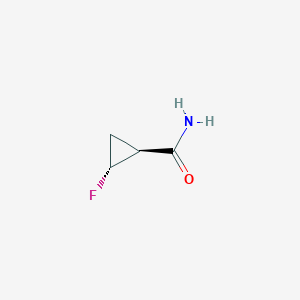
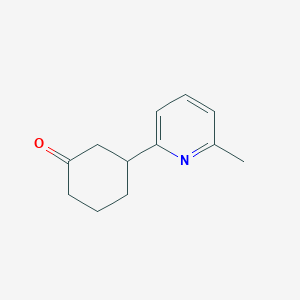
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)
